molecular formula C24H19NO7 B2567047 3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714930-80-0

3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No. B2567047
CAS RN: 714930-80-0
M. Wt: 433.416
InChI Key: XFAOUAJVVWTZFG-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a synthetic compound with potential applications in various fields of research and industry. It contains a total of 51 bonds, including 34 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 4 ethers (aromatic) .


Synthesis Analysis

The synthesis of this compound could potentially involve the chroman-4-one framework, a significant structural entity that belongs to the class of oxygen-containing heterocycles. This framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of this compound involves a coumarin moiety, which is nearly identical to that of unsubstituted 4-hydroxycoumarin . The molecule also contains a total of 51 bonds, including 34 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 4 ethers (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the formation of pairs of centrosymmetric head-to-tail dimers, in which the aromatic moieties are parallel to each other and stack over one another (π– interaction) .

Scientific Research Applications

Anticoagulant and Antiplatelet Activity

Pyranocoumarins have been investigated for their potential anticoagulant properties. Specifically, this compound may interfere with blood clotting mechanisms, making it relevant in the context of preventing thrombosis and managing cardiovascular diseases. Researchers have explored its effects on coagulation pathways and platelet aggregation .

Fluorescent Probes and Sensors

The unique structural features of pyranocoumarins make them excellent candidates for designing fluorescent probes and sensors. Researchers have utilized their fluorescence properties to detect metal ions, such as aluminum (Al3+), in biological samples. For instance, 3-hydroxy-2-(4-nitrophenyl)chromen-4-one (a related compound) has been employed as a sensitive Al3+ sensor .

Photodynamic Therapy (PDT)

Pyranocoumarins can serve as photosensitizers in PDT—a cancer treatment that uses light to activate specific compounds within tumor cells. When exposed to light of a specific wavelength, these compounds generate reactive oxygen species, leading to localized cell damage and tumor destruction. Researchers are exploring their potential in PDT protocols.

properties

IUPAC Name

3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7/c1-15-24(32-21-6-4-3-5-20(21)29-2)23(26)19-12-11-18(13-22(19)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAOUAJVVWTZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one

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